2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-isopropylphenyl)acetamide
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Description
2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-isopropylphenyl)acetamide is a useful research compound. Its molecular formula is C21H20FN5O3 and its molecular weight is 409.421. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains a 1,2,3-triazole ring, which is a common motif in many pharmaceuticals and biologically active compounds . Compounds with this motif often interact with various biological targets, but the specific target would depend on the rest of the molecule’s structure.
Mode of Action
The mode of action of a compound depends on its specific structure and the biological target it interacts with. For example, some 1,2,3-triazole derivatives have been found to act as single-electron donors in catalytic organic reduction reactions .
Biochemical Pathways
The compound’s effect on biochemical pathways would depend on its specific target and mode of action. For instance, if it acts as a single-electron donor, it might be involved in redox reactions and related biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific structure. For example, the presence of a 1,2,3-triazole ring might influence its absorption and distribution due to the ring’s lipophilicity and ability to form hydrogen bonds .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence a compound’s action, efficacy, and stability. For example, the stability of 1,2,3-triazole derivatives can be influenced by the presence of oxygen .
Properties
IUPAC Name |
2-[5-(4-fluorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(4-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O3/c1-12(2)13-3-7-15(8-4-13)23-17(28)11-26-19-18(24-25-26)20(29)27(21(19)30)16-9-5-14(22)6-10-16/h3-10,12,18-19H,11H2,1-2H3,(H,23,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIMIQWWHRAJGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)F)N=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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